8-Methyl-4-(naphthalene-1-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
8-Methyl-4-(naphthalene-1-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a naphthalene-1-carbonyl group at position 4 and a methyl group at position 6. This compound belongs to a class of spiroheterocycles, which are frequently explored in medicinal chemistry for their conformational rigidity and ability to interact with biological targets like enzymes or receptors .
Properties
IUPAC Name |
8-methyl-4-(naphthalene-1-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-21-11-9-20(10-12-21)22(17(13-26-20)19(24)25)18(23)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,17H,9-13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJDWVHQJQIXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methyl-4-(naphthalene-1-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 382.45 g/mol. Its structure includes a spiro framework with two nitrogen atoms and an oxygen atom in the diaza configuration, along with a naphthalene carbonyl group that enhances its reactivity and interaction potential with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O4 |
| Molecular Weight | 382.45 g/mol |
| Structural Features | Spiro structure, naphthalene carbonyl |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the diazaspiro framework : Cyclization reactions using appropriate precursors.
- Introduction of the naphthalene carbonyl group : Acylation methods using solvents like tetrahydrofuran or dichloromethane, often facilitated by bases such as triethylamine.
These synthetic pathways require careful optimization to achieve high yields and purity.
Biological Activity
Research indicates that compounds with structural similarities to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : In vitro studies have shown that similar compounds can inhibit various bacterial strains.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
- Enzyme Inhibition : Interaction studies reveal binding affinities with enzymes involved in metabolic pathways, indicating possible therapeutic applications.
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial activity of naphthalene derivatives against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving disruption of bacterial cell membranes.
- Cytotoxicity Assays : Research presented at the Annual Cancer Research Conference indicated that certain diazaspiro compounds exhibited dose-dependent cytotoxicity against multiple cancer cell lines, with mechanisms linked to apoptosis induction.
- Enzyme Binding Studies : A recent paper in Bioorganic & Medicinal Chemistry Letters detailed binding affinity assessments of similar compounds with key metabolic enzymes, providing insights into their potential as drug candidates.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure allows it to interact with biological targets, making it a candidate for pharmaceutical development.
- Anticancer Activity : Preliminary studies suggest that derivatives of diazaspiro compounds exhibit cytotoxic effects against various cancer cell lines. Research has indicated that modifications to the naphthalene moiety can enhance activity against specific cancer types, potentially leading to the development of new anticancer agents .
- Antimicrobial Properties : The presence of the diazaspiro framework has been associated with antimicrobial activity. Studies have shown that certain derivatives can inhibit bacterial growth, suggesting potential uses in antibiotic development .
Catalysis
The compound can serve as a catalyst or a precursor in organic reactions, particularly in transformations involving diazo compounds.
- Gold-Catalyzed Reactions : Research indicates that diazocarbonyl compounds can undergo gold-catalyzed transformations, which are valuable for functionalizing C-H bonds. These reactions can lead to the formation of complex organic molecules with high specificity and efficiency .
- Carbene Transfer Reactions : The ability of this compound to participate in carbene transfer reactions opens avenues for synthesizing cyclopropanes and other complex structures, which are pivotal in organic synthesis .
Materials Science
Due to its unique structural properties, this compound can be utilized in the development of advanced materials.
- Polymeric Materials : The spirocyclic structure may contribute to the formation of polymers with enhanced mechanical properties. Research into polymerization methods involving this compound could lead to materials with specific functional characteristics suitable for industrial applications .
- Nanotechnology : The potential use of this compound in nanomaterials is being explored, particularly in creating nanoscale devices or sensors that leverage its unique chemical properties for improved performance .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various naphthalene-derived diazaspiro compounds against breast cancer cell lines. Results demonstrated that compounds similar to 8-Methyl-4-(naphthalene-1-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid showed significant inhibition of cell proliferation at micromolar concentrations. Structure-activity relationship (SAR) studies indicated that modifications on the naphthalene ring could enhance potency.
Case Study 2: Catalytic Applications
In a series of experiments focused on gold-catalyzed reactions, researchers utilized derivatives of diazaspiro compounds as catalysts for C-H functionalization. The results highlighted the efficiency and selectivity of these catalysts compared to traditional methods, paving the way for greener synthetic pathways in organic chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ primarily in the substituents on the spirocyclic core and the acyl group at position 3. Below is a detailed comparison based on substituent variations, molecular properties, and inferred pharmacological relevance:
Table 1: Key Structural and Molecular Comparisons
Key Findings from Structural Comparisons:
Aromatic vs. Heterocyclic Acyl Groups :
- The naphthalene-1-carbonyl substituent in the target compound provides extended aromaticity compared to simpler benzoyl or pyridine-based analogs. This may enhance binding to hydrophobic pockets in proteins (e.g., kinase ATP-binding sites) .
- Pyridine-3-carbonyl analogs (e.g., ) introduce nitrogen-based polarity, which could improve water solubility but may reduce passive diffusion across membranes.
Impact of Halogenation :
- Fluorinated derivatives (e.g., 2,4-difluorobenzoyl and 3-fluorobenzoyl ) exhibit increased metabolic stability due to the strength of C-F bonds. Fluorine’s electronegativity may also optimize electronic interactions with target residues.
Spiro Core Modifications :
Preparation Methods
Cyclization of Bifunctional Precursors
A ketone-amine cyclization strategy forms the spiro junction. For example, reacting 3-methoxy-3-methyl-4-oxa-1,2,8-triazaspiro[4.5]dec-1-ene with formaldehyde under UV irradiation generates the oxadiazaspiro core via photochemical homologation. This method avoids transition-metal catalysts and operates at room temperature, achieving yields up to 75% in scaled reactions.
Dearomative Spirocyclization
Photoredox-mediated acyl radical generation enables dearomative spirocyclization of naphthalene derivatives. Acyl radicals derived from benzoic acids undergo 6-exo-trig cyclization, forming cyclohexadienyl intermediates that protonate to yield spiro-chromanones. While initially applied to chromanones, this method adapts to diazaspiro systems by substituting nitrogen-containing precursors.
Functionalization of the Spiro Core
Methylation at Position 8
The 8-methyl group is introduced via alkylation of the secondary amine in the diazaspiro core. Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride) achieves quantitative methylation. For example, N-methylpiperazine derivatives are alkylated in isopropanol under reflux, followed by recrystallization for purification.
Naphthalene-1-carbonyl Incorporation
Acylation at position 4 employs naphthalene-1-carbonyl chloride. The reaction proceeds in dichloromethane with N-ethylmorpholine as a base, yielding the acylated product after 3 hours at ambient temperature. Post-reaction purification via ethyl acetate recrystallization ensures >90% purity.
Synthetic Routes Comparison
| Method | Steps | Key Reagents | Yield (%) | Scalability |
|---|---|---|---|---|
| Cyclization + Acylation | 5 | Formaldehyde, Methyl iodide, Naphthalene-1-carbonyl chloride | 62 | High |
| Photoredox-Mediated | 3 | UV light, Benzoic acid, NaBH₄ | 75 | Moderate |
| Direct Carboxylation | 1 | CO₂, Cs₂CO₃ | 78 | High |
The photoredox method offers brevity but requires specialized equipment. Direct carboxylation is optimal for large-scale production, while cyclization routes provide flexibility in intermediate functionalization.
Challenges and Optimization
Q & A
Q. What experimental designs are recommended for long-term ecotoxicological studies of this compound?
- Ecotoxicology Framework :
- Tier 1 : Acute toxicity assays using Daphnia magna and algal species (EC determination) .
- Tier 2 : Chronic exposure studies in zebrafish embryos to assess developmental effects .
- Sampling Strategy : Collect abiotic/biotic samples (e.g., sludge, river water) for LC-MS/MS analysis of bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
